
1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea is a complex organic compound that features a urea functional group. This compound is notable for its intricate structure, which includes a cyanophenyl group, a pyrazolyl group, and a trifluoromethylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Cyanophenyl Intermediate: This step involves the nitration of a suitable aromatic compound followed by reduction to form the cyanophenyl group.
Synthesis of the Pyrazolyl Intermediate: This step involves the cyclization of appropriate precursors to form the pyrazolyl ring.
Coupling Reactions: The cyanophenyl and pyrazolyl intermediates are coupled under specific conditions to form the desired compound. This may involve the use of coupling reagents such as carbodiimides or other activating agents.
Final Urea Formation:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions: 1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce new functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
相似化合物的比较
- 1-(3-Cyanophenyl)-3-(4-(trifluoromethyl)phenyl)urea
- 1-(3-Cyanophenyl)-3-(3,5-dimethylphenyl)urea
- 1-(3-Cyanophenyl)-3-(4-pyrazolyl)urea
Uniqueness: 1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
属性
分子式 |
C25H22F3N5O |
|---|---|
分子量 |
465.5 g/mol |
IUPAC 名称 |
1-(3-cyanophenyl)-3-[(1S,4S)-4-[3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]cyclopent-2-en-1-yl]urea |
InChI |
InChI=1S/C25H22F3N5O/c1-15-23(16(2)33(32-15)22-10-7-19(8-11-22)25(26,27)28)18-6-9-21(13-18)31-24(34)30-20-5-3-4-17(12-20)14-29/h3-12,18,21H,13H2,1-2H3,(H2,30,31,34)/t18-,21-/m1/s1 |
InChI 键 |
SXVJTBWKWIMJSX-WIYYLYMNSA-N |
手性 SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(F)(F)F)C)[C@H]3C[C@@H](C=C3)NC(=O)NC4=CC=CC(=C4)C#N |
规范 SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(F)(F)F)C)C3CC(C=C3)NC(=O)NC4=CC=CC(=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate](/img/structure/B15295575.png)
![N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B15295579.png)


![(3S,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B15295594.png)
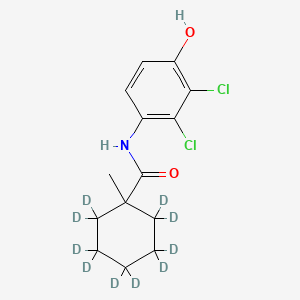

![(1R,2S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-((2-hydroxy-1-phenylethyl)amino)ethyl)amino)-3-(pyrrolidin-1-yl)propan-1-ol](/img/structure/B15295623.png)
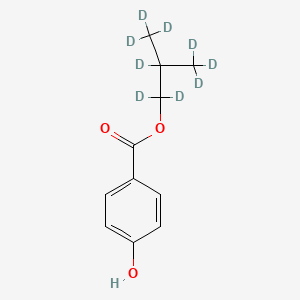
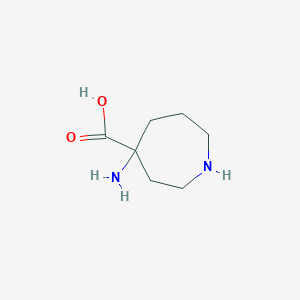
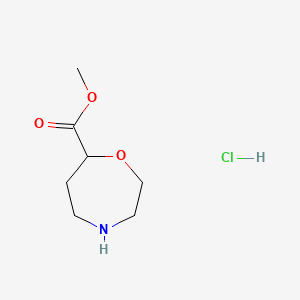
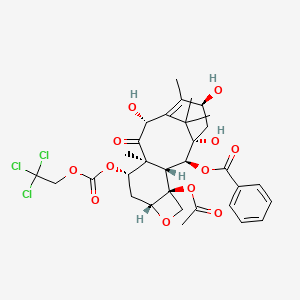

![Bicyclo[2.2.1]heptan-7-amine hydrochloride](/img/structure/B15295664.png)
